5-Bromo-4-carboxymethyl-2-chromanone

Description

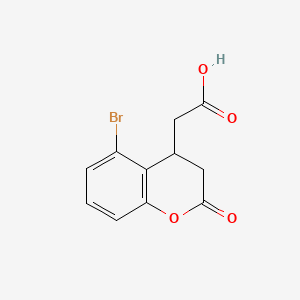

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNSUNQCYYYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716660 | |

| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-95-4 | |

| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-carboxymethyl-2-chromanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 5-Bromo-4-carboxymethyl-2-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of a specific derivative, 5-Bromo-4-carboxymethyl-2-chromanone. While this compound is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of the chromanone ring system and the influence of its bromo and carboxymethyl substituents. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway with mechanistic insights, and outline the expected spectroscopic signature for its characterization. Furthermore, this guide explores the molecule's reactivity and its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties.

IUPAC Nomenclature and Structural Representation

The unambiguous IUPAC name for the target molecule is 2-(5-bromo-4-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . However, for brevity and alignment with common usage for similar structures, we will refer to it as 5-Bromo-4-carboxymethyl-2-chromanone.

-

Core Scaffold: Chroman-4-one (or 2,3-dihydro-1-benzopyran-4-one).[3]

-

Substituents:

-

A bromine atom at the C5 position of the aromatic ring.

-

A carboxymethyl group (-CH₂COOH) at the C4 position of the pyranone ring.

-

The numbering of the chromanone ring system follows established conventions, starting from the oxygen atom in the heterocycle.

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties are calculated or estimated based on its constituent functional groups.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₉BrO₄ | Elemental composition |

| Molecular Weight | 285.08 g/mol | Sum of atomic weights |

| Appearance | Expected to be a crystalline solid | Based on similar substituted chromanones |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | Presence of a polar carboxylic acid and a large organic scaffold. |

| XLogP3 | ~1.5 - 2.5 (estimated) | Contribution of the lipophilic bromo-aromatic part and the hydrophilic carboxylic acid. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | Functional group analysis |

| Hydrogen Bond Acceptors | 4 (from the two carbonyl and two ether oxygens) | Functional group analysis |

Proposed Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone can be logically approached through a multi-step sequence, leveraging established methodologies for chromanone synthesis.[4] A plausible retrosynthetic analysis suggests a pathway beginning with a substituted phenol.

Retrosynthetic Analysis Workflow

Caption: Retrosynthetic pathway for 5-Bromo-4-carboxymethyl-2-chromanone.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid

This step involves a Michael addition of 4-bromophenol to an acrylic acid equivalent.

-

Reagents: 4-Bromophenol, acrylic acid, and a suitable base (e.g., sodium hydroxide).

-

Procedure:

-

Dissolve 4-bromophenol in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.

-

Add acrylic acid to the solution and heat the mixture under reflux. The phenoxide acts as a nucleophile, attacking the β-carbon of the acrylic acid in a conjugate addition.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and dry the resulting 3-(4-bromophenoxy)propanoic acid.

-

-

Causality: The use of a base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the Michael addition.

Step 2: Intramolecular Friedel-Crafts Acylation to form 5-Bromochroman-4-one

This cyclization step forms the chromanone ring.

-

Reagents: 3-(4-Bromophenoxy)propanoic acid and a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent).

-

Procedure:

-

Heat the 3-(4-bromophenoxy)propanoic acid in PPA with stirring.

-

The carboxylic acid is activated by the PPA, and the resulting acylium ion intermediate undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring.

-

The reaction is typically performed at elevated temperatures (e.g., 80-100 °C).

-

Upon completion, the reaction mixture is poured into ice water to quench the PPA and precipitate the 5-bromochroman-4-one.

-

The product can be purified by recrystallization or column chromatography.

-

-

Causality: A strong Lewis or Brønsted acid is essential to promote the formation of the acylium electrophile and drive the cyclization.

Step 3: Introduction of the Carboxymethyl Group

This step involves the formation of an enolate at the C4 position, followed by alkylation.

-

Reagents: 5-Bromochroman-4-one, a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), and an alkylating agent (e.g., ethyl bromoacetate).

-

Procedure:

-

Dissolve 5-bromochroman-4-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of LDA to generate the lithium enolate.

-

Add ethyl bromoacetate to the enolate solution. The enolate attacks the electrophilic carbon of the bromoacetate in an Sₙ2 reaction.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

-

-

Causality: The use of a strong, sterically hindered base like LDA at low temperatures ensures the formation of the kinetic enolate, promoting alkylation at the desired C4 position. Subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.

Spectroscopic Characterization Profile

Accurate structural elucidation relies on a combination of modern spectroscopic techniques. The following is a predicted spectroscopic profile for 5-Bromo-4-carboxymethyl-2-chromanone.

Predicted NMR Spectra

-

¹H NMR:

-

Aromatic Protons: Expect three protons in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting complex splitting patterns due to their proximity and coupling. The bromine atom will influence their chemical shifts.

-

-CH₂- (pyranone ring): Two protons adjacent to the oxygen will appear as a multiplet (approx. 4.2-4.6 ppm).

-

-CH- (at C4): A single proton at the C4 position, likely a multiplet coupled to the adjacent methylene groups (approx. 3.0-3.5 ppm).

-

-CH₂- (carboxymethyl): Two protons of the carboxymethyl group will likely appear as a doublet or two doublets of doublets (AB system) due to the chiral center at C4 (approx. 2.5-3.0 ppm).

-

-COOH: A broad singlet, which is exchangeable with D₂O, in the downfield region (approx. 10-12 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O, chromanone): A signal in the downfield region (approx. 190-200 ppm).

-

Carbonyl Carbon (C=O, carboxylic acid): A signal around 170-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to the bromine showing a characteristic lower intensity.

-

-CH₂-O- (pyranone ring): A signal around 65-75 ppm.

-

-CH- (at C4): A signal around 40-50 ppm.

-

-CH₂- (carboxymethyl): A signal around 35-45 ppm.

-

-CH₂- (pyranone ring): A signal around 30-40 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expect to see a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z = 284 and m/z = 286.

-

Fragmentation: Common fragmentation pathways would include the loss of H₂O (M-18), COOH (M-45), and potentially cleavage of the pyranone ring.

Experimental Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR: Prepare a KBr pellet or cast a thin film from a volatile solvent onto a salt plate.

-

MS: Prepare a dilute solution (0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by ESI or APCI.[5]

-

-

Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquire spectra using standard parameters, adjusting relaxation delays and the number of scans to ensure a good signal-to-noise ratio, especially for ¹³C NMR.[5]

-

For IR, record the spectrum over the range of 4000-400 cm⁻¹.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

-

Reactivity and Potential Applications

The trifunctional nature of 5-Bromo-4-carboxymethyl-2-chromanone makes it a highly versatile building block in synthetic and medicinal chemistry.

Key Reactivity Centers

Caption: Key reactivity centers of 5-Bromo-4-carboxymethyl-2-chromanone.

-

The Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This allows for the introduction of diverse functionalities, which is a common strategy in drug discovery for modulating solubility, cell permeability, and target engagement.

-

The Bromo-Aromatic Moiety: The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

-

The Chromanone Core: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, Wittig olefination, or reductive amination. The alpha-proton at C4 can be removed under basic conditions, allowing for further functionalization.

Potential Applications in Drug Development

The chromanone scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2]

-

Scaffold for Library Synthesis: Due to its multiple points for diversification, 5-Bromo-4-carboxymethyl-2-chromanone is an excellent starting point for the creation of compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The core structure could serve as a fragment for binding to therapeutic targets. The reactive handles allow for the subsequent "growing" or "linking" of the fragment to improve potency and selectivity.

-

Development of Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The chromanone structure, with its potential for derivatization, could be explored for the development of novel kinase inhibitors.

Conclusion

While 5-Bromo-4-carboxymethyl-2-chromanone is a sparsely documented compound, its chemical properties and reactivity can be confidently predicted based on the well-understood principles of organic chemistry. Its synthesis is achievable through established multi-step sequences, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of three distinct and versatile functional groups makes this molecule a highly valuable building block for medicinal chemists and researchers in drug development. Its potential for diversification through derivatization of the carboxylic acid, cross-coupling at the bromo position, and modification of the chromanone core positions it as an attractive scaffold for the discovery of new bioactive agents.

References

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available at: [Link]

-

Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Chromanones and Flavanones. Available at: [Link]

-

PubChem. 5-Bromo-4-methoxy-2-hexanone. CID 24972074. Available at: [Link]

-

ResearchGate. Properties of chromanone and chromone. Available at: [Link]

-

National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available at: [Link]

-

National Institutes of Health. (2022). Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water. Available at: [Link]

-

ResearchGate. An efficient synthesis of 4-chromanones. Available at: [Link]

-

PubMed. (2012). Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Available at: [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

5-Bromo-4-carboxymethyl-2-chromanone: A Technical Guide for Advanced Research

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The chromanone core is a well-established "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heteroatom-containing framework serves as a versatile template for the design and synthesis of novel therapeutic agents. The specific compound, 5-Bromo-4-carboxymethyl-2-chromanone (CAS No. 1334499-95-4), represents a promising, yet underexplored, molecule for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, potential synthetic routes, and prospective biological applications, grounded in the established knowledge of related chromanone derivatives.

The introduction of a bromine atom at the 5-position and a carboxymethyl group at the 4-position of the chromanone scaffold is anticipated to modulate its physicochemical and biological properties significantly. The bromine substituent can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles, while the carboxymethyl group offers a handle for further derivatization or can directly interact with biological targets.[4]

Physicochemical Properties and Structural Attributes

A foundational understanding of the physicochemical properties of 5-Bromo-4-carboxymethyl-2-chromanone is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1334499-95-4 | [5] |

| Molecular Formula | C₁₁H₉BrO₄ | [5] |

| Molecular Weight | 285.09 g/mol | [5] |

| SMILES | OC(=O)CC1CC(=O)OC2=CC=CC(Br)=C12 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carbonyl and ether oxygens), along with the lipophilic bromophenyl group, suggests a molecule with a nuanced solubility profile and the potential for diverse intermolecular interactions.

Strategic Synthesis of the Chromanone Core

The synthesis of the 5-Bromo-4-carboxymethyl-2-chromanone scaffold would likely proceed through established methodologies for chromanone ring formation, followed by or incorporating the introduction of the carboxymethyl and bromo substituents. Several synthetic strategies are plausible, with the choice often dictated by the availability of starting materials and desired scale.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the carboxymethyl group and the chromanone ring, leading back to simpler, commercially available precursors.

Caption: Retrosynthetic pathway for 5-Bromo-4-carboxymethyl-2-chromanone.

Experimental Workflow: A Generalized Protocol

While a specific, validated protocol for this exact molecule is not available in the literature, a plausible synthetic route can be constructed based on known chromanone syntheses.[6][7]

Step 1: Synthesis of a Brominated β-Ketoester Intermediate

-

Objective: To create the core phenolic precursor with the necessary side chain for cyclization.

-

Procedure:

-

Start with a commercially available 2-bromophenol.

-

Protect the phenolic hydroxyl group (e.g., as a methoxymethyl ether).

-

Perform a Friedel-Crafts acylation with a suitable acylating agent, such as Meldrum's acid or a derivative of malonic acid, to introduce the carbon framework for the carboxymethyl group and the ketone.

-

This would be followed by hydrolysis and decarboxylation under controlled conditions to yield the desired β-ketoester attached to the brominated phenolic ring.

-

Step 2: Intramolecular Cyclization to form the Chromanone Ring

-

Objective: To construct the heterocyclic chromanone ring.

-

Procedure:

-

Deprotect the phenolic hydroxyl group.

-

Induce intramolecular cyclization, often under acidic or basic conditions. The choice of catalyst and reaction conditions is critical to favor the desired 6-membered ring formation.[1]

-

Step 3: Functionalization at the 4-Position (if necessary)

-

Objective: To introduce the carboxymethyl group if not already incorporated.

-

Procedure:

-

If the cyclization yields a chromanone without the carboxymethyl group, it can be introduced via alkylation of the enolate at the 4-position with an appropriate reagent like ethyl bromoacetate, followed by hydrolysis of the ester.

-

Step 4: Purification and Characterization

-

Objective: To isolate and verify the structure of the final product.

-

Procedure:

-

The crude product would be purified using standard techniques such as column chromatography or recrystallization.

-

The structure of 5-Bromo-4-carboxymethyl-2-chromanone would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Caption: A generalized synthetic workflow for 5-Bromo-4-carboxymethyl-2-chromanone.

Potential Biological and Pharmacological Significance

The chromanone scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][8][9] The specific substitutions on 5-Bromo-4-carboxymethyl-2-chromanone suggest several avenues for biological investigation.

Anticancer Potential

Many chromanone derivatives have demonstrated potent anticancer activity.[1] The bromo-substituent may enhance this activity by promoting interactions with target proteins. The carboxymethyl group could be crucial for binding to the active sites of enzymes or for improving water solubility, a key factor in drug development.

Enzyme Inhibition

Substituted chromanones have been identified as inhibitors of various enzymes.[10] For instance, certain derivatives have shown selective inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases.[10] The structural features of 5-Bromo-4-carboxymethyl-2-chromanone make it a candidate for screening against a range of enzymes, including kinases, proteases, and histone deacetylases.

Antimicrobial and Antifungal Activity

The chromone and chromanone skeletons are known to possess antifungal properties.[11] Research into related compounds has shown that specific substitutions can lead to significant inhibition of microbial growth and biofilm formation.[11] 5-Bromo-4-carboxymethyl-2-chromanone should be evaluated for its potential as a novel antimicrobial or antifungal agent.

Experimental Design for Biological Evaluation

A systematic approach to evaluating the biological activity of 5-Bromo-4-carboxymethyl-2-chromanone would involve a tiered screening process.

Caption: A tiered approach for the biological evaluation of the target compound.

Conclusion and Future Directions

5-Bromo-4-carboxymethyl-2-chromanone is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies for chromanones. The combination of the privileged chromanone scaffold with bromo and carboxymethyl substituents makes it a compelling candidate for screening in a variety of biological assays, particularly in the areas of oncology, infectious diseases, and enzyme inhibition. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- González-Cárdenas, G. D., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20953-20964.

- Antil, V., & Kumar, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7136-7151.

- Antil, V., & Kumar, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds.

- Rumpf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6433-6443.

- BenchChem. (n.d.). Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3. BenchChem.

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. .

- Al-Amiery, A. A., et al. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Molecules, 26(16), 4983.

-

BLDpharm. (n.d.). 1334499-95-4|2-(5-Bromo-2-oxochroman-4-yl)acetic acid. .

- ResearchGate. (2025). Unprecedented C-Methylation at the 2-Position of 2-Carboxy-4-Chromanones– A Case Study with the Corey–Chaykovsky Reagent. Request PDF.

- Khan, K. M., et al. (2010). An update on natural occurrence and biological activity of chromones. PubMed.

- Semantic Scholar. (2024).

- ResearchGate. (n.d.). Properties of chromanone and chromone. Download Scientific Diagram.

-

The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. .

- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1.

- ResearchGate. (2010). Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-TrimetHoxychalcone from Garcinia Nervosa and of its Isomer 3.

- PubChem. (n.d.).

-

PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. .

-

Santa Cruz Biotechnology. (n.d.). D-Gluconic acid solution. .

-

Chem-Impex. (n.d.). 6-Bromo-4-chromanone. .

- ChemBuyersGuide.com, Inc. (n.d.).

- Synblock. (n.d.). 5-Bromo-4-carboxymethyl-2-chromanone|CAS 1334499-95-4.

- PubChem. (n.d.). 4-Hydroxydecanoic acid. pubchem.ncbi.nlm.nih.gov.

- ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 225).

- ChemicalBook. (n.d.). (5-Bromo-2-oxo-3,4-dihydro-1-benzopyran-4-yl)acetic acid.

- ChemicalBook. (n.d.). (5-Bromo-2-oxo-3,4-dihydro-1-benzopyran-4-yl)acetic acid.

- ChemicalBook. (n.d.).

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1334499-95-4|2-(5-Bromo-2-oxochroman-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-carboxymethyl-2-chromanone and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chromanone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide focuses on a specific, synthetically derived class of these compounds: 5-Bromo-4-carboxymethyl-2-chromanone and its structural analogs. We will delve into the synthetic rationale, detailed experimental protocols, and the burgeoning understanding of their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This document serves as a comprehensive resource, consolidating current knowledge and providing field-proven insights for researchers engaged in the discovery and development of novel chromanone-based therapeutics.

Introduction: The 2-Chromanone Core as a Versatile Pharmacophore

The 2-chromanone, or dihydrocoumarin, framework is a bicyclic system comprising a benzene ring fused to a dihydropyranone ring. This structural unit is a key component in numerous naturally occurring compounds and has been extensively utilized in medicinal chemistry as a scaffold for the development of novel therapeutic agents.[1][2][3] The inherent stability and synthetic tractability of the chromanone ring system make it an attractive starting point for the generation of diverse chemical libraries.

Natural and synthetic chromanone analogs have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities.[4][5][6] The biological effects of these compounds are often dictated by the nature and position of substituents on the chromanone core, allowing for fine-tuning of their activity and selectivity.

This guide will specifically explore the unique characteristics imparted by the 5-bromo and 4-carboxymethyl substitutions on the 2-chromanone scaffold, a combination that holds promise for targeted therapeutic interventions.

Synthetic Strategies for 5-Bromo-4-carboxymethyl-2-chromanone Analogs

The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone and its analogs can be approached through several established methodologies for chromanone ring formation, followed by functional group interconversions. A logical and adaptable synthetic route is proposed below, based on a multi-step sequence that offers flexibility in introducing diversity at various positions of the chromanone core.

Proposed Synthetic Pathway

A plausible and versatile synthetic route commences with a suitable brominated phenol, which undergoes a Pechmann condensation or a related cyclization reaction to form the chromanone ring, followed by the introduction of the carboxymethyl group.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of 5-Bromo-4-carboxymethyl-2-chromanone

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-4-carboxymethyl-2-chromanone

Introduction

5-Bromo-4-carboxymethyl-2-chromanone is a substituted derivative of the chromanone heterocyclic system. The chroman-4-one framework is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide array of compounds with significant biological and pharmaceutical activities.[1][2] The precise characterization of novel derivatives like 5-Bromo-4-carboxymethyl-2-chromanone is paramount for advancing drug discovery and development programs. Spectroscopic analysis provides the definitive structural confirmation and purity assessment required for regulatory submission and further investigation.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 5-Bromo-4-carboxymethyl-2-chromanone. As specific experimental data for this exact molecule is not widely published, this document synthesizes information from analogous chromanone derivatives and fundamental spectroscopic principles to present a predictive yet robust profile.[3][4] We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The included protocols are designed to be self-validating, ensuring researchers can confidently generate and interpret their own data.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure and conventional numbering system for 5-Bromo-4-carboxymethyl-2-chromanone are depicted below.

Caption: Molecular structure of 5-Bromo-4-carboxymethyl-2-chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-4-carboxymethyl-2-chromanone, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, heterocyclic, and carboxymethyl protons. The electron-withdrawing nature of the bromine atom and the carbonyl group will significantly influence the chemical shifts of adjacent protons.[4]

-

Aromatic Protons (δ 7.0-8.0 ppm): The aromatic region will display signals for H6, H7, and H8. The bromine at C5 will deshield H6, shifting it downfield.

-

H6: Expected to be a doublet of doublets, shifted downfield due to the adjacent bromine.

-

H7: Expected to be a triplet (or doublet of doublets), coupled to both H6 and H8.

-

H8: Expected to be a doublet of doublets, coupled to H7.

-

-

Heterocyclic Protons (δ 2.5-5.0 ppm): The protons on the dihydropyranone ring (C2, C3, and C4) will exhibit characteristic shifts and coupling patterns.

-

H2 (Methylene): The two protons at C2 are diastereotopic and will likely appear as a complex multiplet or two separate signals.

-

H3 (Methylene): The protons at C3 are adjacent to a stereocenter (C4) and a carbonyl group, leading to complex splitting patterns, likely appearing as a multiplet around δ 2.7-3.0 ppm.[4]

-

H4 (Methine): This single proton, being adjacent to the carboxymethyl group and the aromatic ring, will appear as a multiplet.

-

-

Carboxymethyl Protons (δ 2.5-3.0 ppm & δ 10-12 ppm):

-

-CH₂-COOH: The methylene protons of the carboxymethyl group will likely appear as a doublet or multiplet.

-

-COOH: The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule.

-

Carbonyl Carbons (δ 165-195 ppm): Two distinct signals are expected in the downfield region.

-

C2 (Lactone C=O): The lactone carbonyl carbon.

-

-COOH (Carboxyl C=O): The carboxylic acid carbonyl carbon.

-

C4 (Ketone C=O): The ketone carbonyl at C4 is expected to be significantly deshielded, appearing around δ 190-195 ppm.[5]

-

-

Aromatic & Olefinic Carbons (δ 110-160 ppm): Signals for the six carbons of the benzene ring and the two carbons of the pyranone ring attached to oxygen are expected here. The carbon bearing the bromine (C5) will be shifted upfield due to the heavy atom effect.

-

Aliphatic Carbons (δ 20-70 ppm):

-

C3: Methylene carbon adjacent to the C4 carbonyl.

-

C4: Methine carbon.

-

-CH₂-COOH: Methylene carbon of the carboxymethyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Expected High-Resolution Mass Spectrum (HRMS)

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6] This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 1:1.

-

Molecular Formula: C₁₁H₉BrO₄

-

Exact Mass:

-

For ⁷⁹Br isotope: [M]⁺

-

For ⁸¹Br isotope: [M+2]⁺

-

-

Expected Observation: Two prominent peaks in the molecular ion region, separated by 2 m/z units, with nearly identical intensities, confirming the presence of a single bromine atom.[6]

Fragmentation Pattern

Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would reveal characteristic fragmentation pathways.

-

Loss of CO₂: Decarboxylation from the carboxymethyl group is a likely fragmentation.

-

Loss of CO: Loss of carbon monoxide from the pyranone ring.

-

Retro-Diels-Alder (RDA) Fragmentation: Chromanone structures can undergo RDA fragmentation, leading to characteristic daughter ions.

-

Loss of Br radical: Cleavage of the C-Br bond.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.

Predicted FT-IR Spectrum (KBr Pellet)

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and other characteristic functional groups.[7][8]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): This region is critical for characterization.

-

Lactone C=O: Expected around 1750-1770 cm⁻¹.

-

Ketone C=O (C4): Expected around 1680-1700 cm⁻¹.

-

Carboxylic Acid C=O: Expected around 1700-1725 cm⁻¹. These may overlap, creating a broad, strong absorption band.

-

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong bands for the ether and ester C-O linkages in the 1300-1000 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-500 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[9]

Predicted UV-Vis Spectrum (Methanol or Ethanol)

The chromanone core constitutes a conjugated system. The presence of substituents will cause shifts in the absorption maxima (λ_max).[10]

-

π → π* Transitions: Strong absorption bands are expected in the 200-350 nm range due to electronic transitions within the substituted benzopyranone system. One major peak is expected around 250 nm, with another potentially appearing as a shoulder or a distinct peak around 320 nm.

-

n → π* Transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, may be observed at longer wavelengths (>300 nm), often appearing as a shoulder on the more intense π → π* absorption bands.[10]

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (3H, complex multiplets) |

| H3 Methylene | δ 2.7 - 3.0 ppm (2H, multiplet) | |

| -COOH | δ 10 - 12 ppm (1H, broad singlet) | |

| ¹³C NMR | C=O Carbons | δ 165 - 195 ppm (3 signals) |

| Aromatic Carbons | δ 110 - 160 ppm | |

| Aliphatic Carbons | δ 20 - 70 ppm | |

| HRMS | Molecular Ion | M+ and M+2 peaks in ~1:1 ratio |

| Exact Mass | Consistent with C₁₁H₉BrO₄ | |

| FT-IR | O-H stretch | 3300 - 2500 cm⁻¹ (broad) |

| C=O stretch | 1770 - 1680 cm⁻¹ (strong, possibly broad/multiple) | |

| C-O stretch | 1300 - 1000 cm⁻¹ (strong) | |

| UV-Vis | λ_max | ~250 nm and ~320 nm |

Experimental Protocols & Workflows

The following section provides detailed methodologies for acquiring high-quality spectroscopic data.

General Experimental Workflow

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[11]

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz recommended). Use a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2-5 seconds) are crucial due to the low natural abundance of ¹³C and the presence of quaternary carbons.[11]

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively assign proton-proton couplings and proton-carbon one-bond correlations, respectively.

Protocol 2: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the sample in a high-purity volatile solvent like methanol or acetonitrile.[11]

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the confirmation of the elemental formula.

-

MS/MS Analysis: Select the M+ and M+2 isotopic peaks for fragmentation to study the daughter ions, which provides further structural confirmation.

Protocol 3: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix approximately 1 mg of the finely ground sample with 100-200 mg of dry, spectroscopic grade KBr powder.[12] Press the mixture in a die under high pressure (8-10 tons) to form a transparent pellet.

-

Background Correction: Record a background spectrum of the pure KBr pellet. This will be automatically subtracted from the sample spectrum.[12]

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[12]

Conclusion

The structural elucidation of 5-Bromo-4-carboxymethyl-2-chromanone relies on a multi-faceted spectroscopic approach. By leveraging NMR, MS, IR, and UV-Vis spectroscopy, researchers can unambiguously confirm the molecule's identity, purity, and key structural features. The predictive data and detailed protocols within this guide provide a robust framework for scientists and drug development professionals to successfully characterize this and other novel chromanone derivatives, ensuring data integrity and accelerating research outcomes.

References

- NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.

-

PubChem. (n.d.). Chromanone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the obtained coumarin derivatives. Available at: [Link]

-

Hanlan, L., & Huber, J. R. (1976). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 54(1), 12-18. Available at: [Link]

-

Vijayalakshmi, C. S., Prasad, K. J. R., & Sur, S. K. (n.d.). Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study of 8-(3′-Methyl - but - 2... Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 3-Bromochroman-4-one. Available at: [Link]

-

Marrazzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link]

-

Pelter, A., Ward, R. S., & Gray, T. I. (1976). Carbon-13 chemical shift assignments of chromones and isoflavones. Journal of the Chemical Society, Perkin Transactions 1, (22), 2475-2483. Available at: [Link]

-

Shkir, M., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available at: [Link]

-

Paul, S., & Nanda, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7629-7649. Available at: [Link]

-

Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(4), 694-710. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Available at: [Link]

-

ResearchGate. (2017). Three very different UV-Vis absorption spectra of three different transition metals found in biological solutions. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Available at: [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Available at: [Link]

-

Hayamizu, K., et al. (n.d.). 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Available at: [Link]

-

Paul, S., & Nanda, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. Available at: [Link]

-

Köse, E. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. ResearchGate. Available at: [Link]

-

Smirnov, A. V., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Journal of Analytical Chemistry, 78(2), 195-204. Available at: [Link]

-

Al-Adilee, K. J., & Al-Amery, K. H. A. (2024). thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Egyptian Journal of Chemistry. Available at: [Link]

-

Al-Qaradawi, S., & Al-Saadi, J. (2016). Three Very Different UV-VIS Absorption Spectra of Three Different Transition Metals Found in Biological Solutions. SciSpace. Available at: [Link]

-

Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Available at: [Link]

-

Vijayalakshmi, C. S., & Prasad, K. J. R. (n.d.). Structure and Conformation of Novel Derivatives of Chromanone. Available at: [Link]

-

ResearchGate. (2021). Absorption spectra of coumarin and its derivatives. Available at: [Link]

-

CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. youtube.com [youtube.com]

- 7. ijres.org [ijres.org]

- 8. researchgate.net [researchgate.net]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-4-carboxymethyl-2-chromanone molecular weight

An In-Depth Technical Guide to 5-Bromo-4-carboxymethyl-2-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-4-carboxymethyl-2-chromanone, a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The chromanone scaffold is a well-established privileged structure, known to be a core component in a multitude of pharmacologically active compounds.[1][2][3] This document elucidates the physicochemical properties, synthesis, and potential therapeutic applications of this specific derivative. It is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug development.

Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one framework is a prominent structural motif found in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[2][4] As a key building block, the chromanone core is integral to many medicinal compounds, demonstrating its versatility and importance in pharmaceutical research.[2] The inherent reactivity and structural features of the chromanone ring system allow for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutics.

5-Bromo-4-carboxymethyl-2-chromanone is a derivative that offers two distinct functional handles for further chemical elaboration: a bromine atom on the aromatic ring and a carboxymethyl group at the 4-position. These features make it a valuable intermediate for creating diverse chemical libraries for biological screening against various therapeutic targets.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-4-carboxymethyl-2-chromanone are summarized below.

Molecular Structure and Weight

-

IUPAC Name: 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid[1]

-

CAS Number: 1334499-95-4[1]

-

Molecular Formula: C₁₁H₉BrO₄[1]

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical procedures. The calculated molecular weight based on its formula is presented in the table below.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid | [1] |

| CAS Number | 1334499-95-4 | [1] |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| Molecular Weight | 299.09 g/mol | Calculated |

| Appearance | (Typically a solid, color to be determined experimentally) | N/A |

| Solubility | Soluble in organic solvents like DMF and DMSO | [5] |

Synthesis and Methodologies

The synthesis of substituted chromanones can be achieved through various established organic chemistry routes.[6] A plausible and logical synthetic approach for 5-Bromo-4-carboxymethyl-2-chromanone would involve a multi-step process starting from a readily available substituted phenol.

Retrosynthetic Analysis Workflow

The following diagram illustrates a conceptual retrosynthetic pathway, which is a standard method for planning an organic synthesis. This workflow breaks down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of 5-Bromo-4-carboxymethyl-2-chromanone.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common methods for chromanone synthesis and should be adapted and optimized based on laboratory findings.[4][6][7]

Step 1: Synthesis of a Substituted Propiophenone

-

To a solution of an appropriate ortho-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Cool the mixture to 0°C.

-

Slowly add a suitable electrophile that will introduce the carboxymethyl precursor (e.g., an ethyl bromoacetate).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate to yield the intermediate.

Step 2: Intramolecular Cyclization to form the Chromanone Ring

-

The product from Step 1 is subjected to a cyclization reaction. This can often be achieved under acidic or basic conditions.

-

For example, treatment with a strong base like sodium ethoxide in ethanol can induce an intramolecular condensation.

-

The reaction mixture is typically heated to reflux for several hours.

-

After cooling, the mixture is acidified to precipitate the chromanone product.

-

The solid is collected by filtration, washed, and dried.

Step 3: Purification and Characterization

-

The crude product is purified by recrystallization or column chromatography.

-

The final product's identity and purity are confirmed using analytical techniques such as:

Applications in Drug Discovery and Development

The chromanone scaffold is a cornerstone in the development of new drugs due to its wide range of pharmacological activities.[1]

Anticancer Potential

Chromanone derivatives have demonstrated significant potential as anticancer agents.[8] The introduction of a bromine atom can, in some cases, enhance the cytotoxic properties of the molecule.[8] These compounds can exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[8] The carboxymethyl group provides a site for further modification to improve potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity

Derivatives of the broader coumarin family, to which chromanones are related, are recognized for their potent anti-inflammatory effects.[8] By modifying the core structure, it is possible to develop novel anti-inflammatory agents that target specific pathways in the inflammatory cascade.

Workflow for Drug Discovery Application

The following diagram outlines a typical workflow for utilizing 5-Bromo-4-carboxymethyl-2-chromanone in a drug discovery program.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any laboratory chemical, 5-Bromo-4-carboxymethyl-2-chromanone should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling bromo-organic compounds should be followed.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[9][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-carboxymethyl-2-chromanone represents a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its functionalized chromanone core provides a robust platform for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in leveraging this compound for their drug discovery efforts.

References

-

PubChem. 5-Bromo-4-oxopentanal | C5H7BrO2 | CID 123984702. [Link]

-

PubChem. 5-Bromo-2-methylheptan-4-ol | C8H17BrO | CID 139645715. [Link]

-

Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

-

PubChem. 5-Bromo-4-methoxy-2-hexanone | C7H13BrO2 | CID 24972074. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

National Institutes of Health. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

-

National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]

-

ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

-

Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

-

The Good Scents Company. 4-chromanone, 491-37-2. [Link]

-

ResearchGate. Chromones as a privileged scaffold in drug discovery: A review. [Link]

-

BIOFOUNT. 1334499-95-4|5-Bromo-4-carboxymethyl-2-chromanone. [Link]

Sources

- 1. 5-Bromo-4-carboxymethyl-2-chromanone|CAS 1334499-95-4 [benchchem.com]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. researchgate.net [researchgate.net]

- 6. Chromanone and flavanone synthesis [organic-chemistry.org]

- 7. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-(5-Bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid, a functionalized chromanone derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, and the broader context of the chromanone scaffold as a cornerstone in the development of novel therapeutics.

Introduction: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman-4-one, or chromanone, framework is a heterocyclic motif of immense interest in drug discovery.[1][2] This benzopyranone structure is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The rigid, bicyclic nature of the chromanone scaffold provides a fixed orientation for pendant functional groups, making it an ideal template for designing ligands that can interact with high specificity to diverse biological targets.[3]

The versatility of the chromanone core has led to its classification as a "privileged structure," a concept that describes molecular frameworks capable of providing ligands for multiple, distinct receptors.[3] Indeed, derivatives of this scaffold have been shown to possess anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral properties, among others.[1] Several successful drugs, such as the anticancer agent ormeloxifene and the antidiabetic drug troglitazone, are built upon the broader chromane framework, underscoring its therapeutic relevance.[1] The compound of focus, 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid, is a valuable intermediate that combines the privileged chromanone core with strategic functionalization, opening avenues for the synthesis of novel and potent bioactive molecules.[4]

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid .[4] It is a white to off-white solid at room temperature.

| Property | Value | Source |

| IUPAC Name | 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid | [4] |

| CAS Number | 1334499-95-4 | [5] |

| Molecular Formula | C₁₁H₉BrO₄ | [5] |

| Molecular Weight | 285.09 g/mol | [5] |

| Appearance | White to off-white solid | Inferred |

| Storage | Sealed in dry, 2-8°C | [5] |

Below is the 2D chemical structure of the molecule:

Caption: 2D Structure of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid.

Proposed Synthesis and Mechanistic Rationale

While this compound is commercially available as a building block, understanding its synthesis is crucial for researchers aiming to create novel derivatives. A plausible and efficient synthetic route can be adapted from established methods for chromanone synthesis. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.

The proposed synthesis begins with a Friedel-Crafts acylation of 4-bromophenol with succinic anhydride, followed by a reduction and subsequent intramolecular cyclization.

Caption: Proposed synthetic workflow for the target compound.

Causality behind Experimental Choices:

-

Friedel-Crafts Acylation: This classic reaction is a reliable method for introducing the keto-acid side chain onto the phenolic ring. The hydroxyl group of the phenol directs the acylation to the ortho position. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.

-

Reduction: The ketone is selectively reduced to a methylene group. A Clemmensen or Wolff-Kishner reduction could be employed, or a milder two-step process involving reduction to the alcohol with sodium borohydride (NaBH₄) followed by dehydration and hydrogenation.

-

Intramolecular Cyclization (Lactonization): In the presence of an acid catalyst and heat, the phenolic hydroxyl group attacks the carboxylic acid, leading to the formation of the chromanone ring via lactonization.

-

Alpha-bromination: Introduction of a bromine atom at the alpha position to the carbonyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).

-

Nucleophilic Substitution and Hydrolysis: The alpha-bromo intermediate is then subjected to nucleophilic substitution with a cyanide source (e.g., NaCN) to introduce the acetonitrile group. Subsequent acid-catalyzed hydrolysis of the nitrile yields the desired carboxymethyl group.

Applications in Drug Development: A Focus on Anticancer Potential

The chromanone scaffold is a well-established pharmacophore in the development of anticancer agents.[6][7] Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and modulation of cell cycle progression.[7]

The presence of a bromine atom and a carboxymethyl group on the 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid molecule provides two key handles for further chemical modification. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Potential Mechanisms of Action for Derivatives:

-

Kinase Inhibition: Many chromone and chromanone derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6] The chromanone scaffold can serve as a template to design molecules that fit into the ATP-binding pocket of these enzymes.

-

Induction of Apoptosis: Chromanone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[8]

The carboxymethyl group can be used to improve solubility or to be converted into other functional groups, such as amides, to explore interactions with specific amino acid residues in target proteins. The bromo substituent can influence the electronic properties of the aromatic ring and can also serve as a site for further cross-coupling reactions to introduce additional diversity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis, purification, and characterization of 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid and its derivatives.

General Synthesis of a Chromanone-based Carboxylic Acid (Illustrative Example)

This protocol is adapted from general procedures for the synthesis of related carboxylic acids and should be optimized for the specific target molecule.[6]

Materials:

-

Appropriate alpha-bromo chromanone precursor (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cyanation:

-

Dissolve the alpha-bromo chromanone precursor in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium cyanide portion-wise at room temperature.

-

Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.

-

-

Hydrolysis:

-

To the crude nitrile intermediate, add a 3:1 mixture of concentrated HCl and water.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid.

-

Purification by Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Crude product

-

Solvent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the diastereotopic protons of the methylene group in the chromanone ring, the methine proton at position 4, the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (lactone and carboxylic acid), the aromatic carbons (with the carbon attached to bromine being downfield), and the aliphatic carbons of the chromanone ring and the side chain.

2. Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet or cast a thin film of the sample.

-

The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the lactone carbonyl (C=O) stretch (around 1750-1780 cm⁻¹), and another peak for the carboxylic acid carbonyl stretch (around 1700-1725 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

3. Mass Spectrometry (MS):

-

Employing techniques such as Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom.

Conclusion

2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid represents a strategically important molecule for medicinal chemists. Its foundation on the privileged chromanone scaffold, combined with versatile functional handles, makes it an excellent starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the full potential of this and related chromanone derivatives in the ongoing quest for more effective and selective drugs.

References

-

Kamboj, A., & Singh, J. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1549-1579. Available from: [Link]

-

Ewies, F. F., & El-Subbagh, H. I. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available from: [Link]

- NCHINDA, A. T. (2000).

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. Available from: [Link]

-

PubChem. 5-Bromo-4-oxo-2-phenylhexanoic acid. Available from: [Link]

-

Choi, H. Y., et al. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1434. Available from: [Link]

-

Kumar, R., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chemical Biology & Drug Design, 98(5), 735-756. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(21), 7247. Available from: [Link]

-

Yilmaz, V. T., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771. Available from: [Link]

Sources

- 1. 5-Bromo-4-oxo-2-phenylhexanoic acid | C12H13BrO3 | CID 133630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-oxohexanoic acid | C6H9BrO3 | CID 150980972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-oxohexanoic acid | C6H9BrO3 | CID 87892890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-oxochroman-4-yl)acetic Acid (10513-49-2) for sale [vulcanchem.com]

- 5. 1334499-95-4|2-(5-Bromo-2-oxochroman-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) IR Spectrum [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Natural Sources of Brominated Chromanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of naturally occurring brominated chromanone derivatives, with a focus on their sources, biosynthesis, isolation, and biological activities. This document is intended to serve as a technical resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction: The Emerging Significance of Brominated Chromanones

Chromanones, a class of oxygen-containing heterocyclic compounds, are widely recognized for their diverse biological activities.[1] While the chromanone scaffold is prevalent in terrestrial plants, the introduction of bromine atoms to this structure is a hallmark of marine natural products.[1] The marine environment, rich in bromide, provides a unique biochemical landscape for the formation of these halogenated derivatives.[1] These brominated chromanones represent a promising frontier in the search for novel therapeutic agents, exhibiting a range of cytotoxic and antimicrobial properties. This guide will delve into the known natural sources of these fascinating molecules, the scientific methodologies for their study, and their potential applications in medicine.

Natural Sources and Key Examples

The primary sources of brominated chromanone derivatives discovered to date are marine organisms, particularly red algae. These organisms have evolved unique biosynthetic pathways to incorporate bromine into their secondary metabolites, likely as a chemical defense mechanism.

Rhodohalochromones from Red Algae

A significant discovery in this area is the isolation of rhodohalochromone A and rhodohalochromone B from a marine red alga belonging to the phylum Rhodophyta. Red algae are known producers of a vast array of halogenated compounds.[2][3] The precise species from which rhodohalochromones were isolated and their detailed structural information, including stereochemistry, are crucial for further research and synthesis efforts.

-

Rhodohalochromone A: Further investigation into the primary literature is required to delineate its complete chemical structure.

-

Rhodohalochromone B: As with its counterpart, detailed structural data is pending a thorough review of the original research.

The discovery of these compounds underscores the importance of continued exploration of marine flora for novel chemical entities.

Biosynthesis of Brominated Chromanones

The biosynthesis of brominated chromanones is a complex process involving the construction of the chromanone core, followed by enzymatic halogenation.

Formation of the Chromanone Skeleton

The chromanone framework is typically derived from the polyketide pathway or the shikimate pathway. In the context of marine algae, the biosynthesis of the chromanone core likely follows a pathway similar to that of other flavonoids and related phenolic compounds.

Enzymatic Bromination